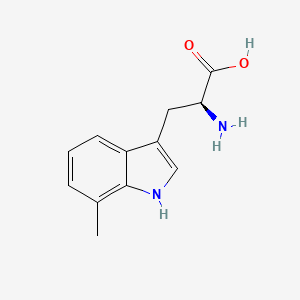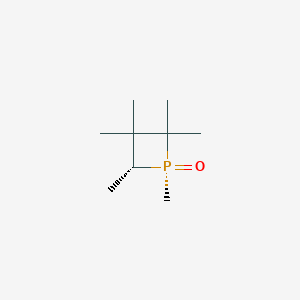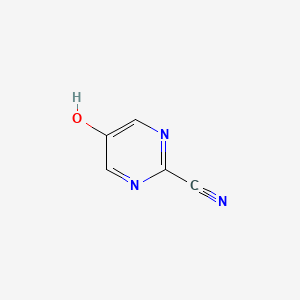
(S)-Ru(OAc)2(DM-BINAP)
Descripción general
Descripción
(S)-Ru(OAc)2(DM-BINAP) is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. This compound is composed of a ruthenium center coordinated with two acetate ligands and a chiral bisphosphine ligand known as (S)-DM-BINAP. The chiral nature of (S)-DM-BINAP imparts enantioselectivity to the catalytic reactions it mediates, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ru(OAc)2(DM-BINAP) typically involves the coordination of (S)-DM-BINAP to a ruthenium precursor, such as ruthenium(II) acetate. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ruthenium center. A common synthetic route involves the following steps:
- Dissolution of ruthenium(II) acetate in a suitable solvent, such as dichloromethane or toluene.
- Addition of (S)-DM-BINAP to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate ligand exchange.
- Isolation and purification of the resulting (S)-Ru(OAc)2(DM-BINAP) complex by crystallization or chromatography.
Industrial Production Methods
Industrial production of (S)-Ru(OAc)2(DM-BINAP) follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ru(OAc)2(DM-BINAP) is known for its ability to catalyze a variety of asymmetric reactions, including:
Hydrogenation: Reduction of alkenes and ketones to produce chiral alcohols.
Hydroboration: Addition of boron-containing reagents to alkenes to form chiral organoboranes.
Cycloaddition: Formation of cyclic compounds through the reaction of multiple unsaturated molecules.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, often under mild pressures and temperatures.
Hydroboration: Borane (BH3) or its derivatives are used as reagents, typically in the presence of a solvent like tetrahydrofuran (THF).
Cycloaddition: Various unsaturated substrates, such as alkenes or alkynes, are used under controlled temperatures and pressures.
Major Products
The major products of these reactions are enantiomerically enriched compounds, such as chiral alcohols, organoboranes, and cyclic structures, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
(S)-Ru(OAc)2(DM-BINAP) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in asymmetric synthesis to produce chiral molecules with high enantioselectivity.
Biology: Employed in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.
Medicine: Facilitates the production of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry: Utilized in the large-scale production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which (S)-Ru(OAc)2(DM-BINAP) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by activation and subsequent reaction with the chiral ligand. The chiral environment created by (S)-DM-BINAP ensures that the reaction proceeds with high enantioselectivity, favoring the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of a chiral transition state that leads to the desired product.
Comparación Con Compuestos Similares
(S)-Ru(OAc)2(DM-BINAP) can be compared with other chiral ruthenium complexes, such as:
®-Ru(OAc)2(DM-BINAP): The enantiomeric counterpart, which catalyzes the formation of the opposite enantiomer in asymmetric reactions.
(S)-RuCl2(DM-BINAP): A similar complex with chloride ligands instead of acetate, which may exhibit different reactivity and selectivity.
(S)-Ru(OAc)2(T-BINAP): A complex with a different chiral bisphosphine ligand, which can offer alternative selectivity profiles.
The uniqueness of (S)-Ru(OAc)2(DM-BINAP) lies in its ability to provide high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions, making it a valuable tool in both academic and industrial settings.
Propiedades
IUPAC Name |
acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAMHMUQGCXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-50-2 | |
| Record name | DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)













